

# Application Notes and Protocols for N-TIMS

## Tungsten Isotope Analysis

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### Compound of Interest

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This document provides a detailed overview and experimental protocols for the isotopic analysis of Tungsten (W) using Negative Thermal Ionization Mass Spectrometry (N-TIMS). This high-precision technique is crucial for various applications, including geochemistry, cosmochemistry, and potentially in tracking tungsten-based materials in biological and pharmaceutical systems.

## Introduction

Tungsten has five stable isotopes:  $^{180}\text{W}$ ,  $^{182}\text{W}$ ,  $^{183}\text{W}$ ,  $^{184}\text{W}$ , and  $^{186}\text{W}$ . The precise measurement of their relative abundances is critical for studies involving the short-lived  $^{182}\text{Hf}$ - $^{182}\text{W}$  isotopic system, which is a valuable chronometer for early solar system events and planetary differentiation.<sup>[1]</sup> Negative Thermal Ionization Mass Spectrometry (N-TIMS) has emerged as a leading technique for high-precision tungsten isotope analysis, offering significant advantages in ionization efficiency for this high-ionization-potential element.<sup>[2][3]</sup>

In N-TIMS, tungsten is analyzed as the tri-oxide negative ion ( $\text{WO}_3^-$ ).<sup>[4][5]</sup> This method provides high ionization efficiency, reaching up to 1% for sample loadings of 100 ng.<sup>[4]</sup> Achieving high precision, often at the parts-per-million (ppm) level, is essential for resolving the small isotopic variations found in natural samples.<sup>[1][6]</sup> This requires careful sample preparation, chemical separation, and meticulous analytical procedures to minimize isobaric interferences and correct for instrumental mass fractionation.

# Principles of N-TIMS for Tungsten Analysis

The fundamental principle of N-TIMS for tungsten analysis involves the following key steps:

- Sample Preparation and Digestion: The sample matrix containing tungsten is dissolved using appropriate acids.
- Chemical Separation: Tungsten is chemically separated and purified from the sample matrix to eliminate isobaric interferences and other elements that could suppress ionization. Anion exchange chromatography is a commonly employed method.
- Filament Loading: The purified tungsten sample is loaded onto a rhenium (Re) filament, often with an ionization activator or emitter.[\[1\]](#)[\[7\]](#)
- Thermal Ionization: The filament is heated in the mass spectrometer's source chamber. Tungsten ionizes as a negative tri-oxide molecule ( $WO_3^-$ ). The use of activators like Lanthanum oxide ( $La_2O_3$ ) or Gadolinium (Gd) enhances the emission of these negative ions.[\[1\]](#)[\[4\]](#)[\[7\]](#)
- Mass Analysis: The generated  $WO_3^-$  ions are accelerated, focused, and separated based on their mass-to-charge ratio in a magnetic field.
- Detection: The ion beams of the different tungsten oxide isotopologues are measured simultaneously using a multicollector array of Faraday cups and/or ion counters.
- Data Reduction: The measured ion intensities are corrected for instrumental mass fractionation, oxygen isotope interferences, and potential isobaric interferences from other elements.

## Experimental Protocols

### Materials and Reagents

- Acids: High-purity, double-distilled hydrofluoric acid (HF), nitric acid ( $HNO_3$ ), and hydrochloric acid (HCl).
- Resins: Anion exchange resin for tungsten separation.

- Filaments: High-purity single rhenium (Re) filaments.[[1](#)]
- Activator Solution: A solution containing Lanthanum (La) and Gadolinium (Gd) in dilute HCl. A typical solution might contain 20 µg of La and 5 µg of Gd per microliter.[[1](#)]
- Tungsten Standard: A certified tungsten standard solution for calibration and validation (e.g., NIST SRM 3163, Alfa Aesar W standard).[[1](#)][\[8\]](#)

## Sample Digestion

For geological samples, dissolution is typically achieved in a mixture of HF and HNO<sub>3</sub>. The exact procedure will vary depending on the sample matrix. For tungsten alloys, a mixture of concentrated HF and HNO<sub>3</sub> can be used, with the HNO<sub>3</sub> added incrementally due to the exothermic reaction.[[9](#)]

## Tungsten Separation by Anion Exchange Chromatography

This is a critical step to isolate tungsten from elements that can cause isobaric interferences (e.g., Osmium, Rhenium, Hafnium) or suppress ionization.

- Column Preparation: Prepare a column with a suitable anion exchange resin.
- Sample Loading: Dissolve the sample in an appropriate acid matrix (e.g., a mixture of HCl and HF) and load it onto the column.
- Elution of Matrix Elements: Wash the column with a series of acid mixtures to elute matrix elements while tungsten is retained on the resin.
- Tungsten Elution: Elute the purified tungsten fraction using a different acid mixture.
- Yield Check: The recovery yield of tungsten should be near 100% to avoid isotopic fractionation during the chemical separation process.[[10](#)]

## Filament Preparation and Loading

- Filament Outgassing: Outgas the rhenium filaments at approximately 4.5 A for at least 48 hours prior to loading to remove any contaminants.[[1](#)]

- Sample Loading:
  - Load a specific amount of the purified tungsten sample (typically 0.3-1.25  $\mu\text{g W}$ ) onto the filament in an HCl matrix.[1]
  - Briefly heat the filament to a dull glow to dry the sample.[1]
  - Add approximately 1  $\mu\text{L}$  of the La-Gd activator solution in small aliquots.[1]

## N-TIMS Analysis

The following is a general procedure for analysis using a multi-collector thermal ionization mass spectrometer such as the Thermo Scientific™ Triton™ XT.[1]

- Instrument Setup:
  - Install the loaded filament turret into the mass spectrometer.
  - Evacuate the source housing to a high vacuum.
  - Allow a controlled amount of oxygen gas to bleed into the source to promote the formation of  $\text{WO}_3^-$  ions.[7]
- Filament Heating and Ion Beam Optimization:
  - Gradually increase the filament current to achieve a stable and intense ion beam of the  $\text{WO}_3^-$  species. A typical signal for  $^{184}\text{W}$  might be around 1V.[1]
- Data Acquisition:
  - Measure the ion beams of the tungsten tri-oxide isotopes simultaneously using a static or multi-static collection routine.
  - A typical analysis may consist of multiple blocks of measurements, with each block containing numerous cycles. A full analysis can take several hours (e.g., ~11 hours).[1]
  - It is crucial to also monitor for potential isobaric interferences from Re and Os oxides.[1]

## Data Reduction

- Oxygen Isotope Correction: The measured intensities of the  $\text{WO}_3^-$  isotopologues must be corrected for the natural abundances of  $^{17}\text{O}$  and  $^{18}\text{O}$ . Some modern methods allow for the simultaneous measurement of  $^{18}\text{O}/^{16}\text{O}$  ratios during the analysis to perform a more accurate, per-integration correction.[5][11]
- Interference Correction: Correct for any isobaric interferences from Re and Ta isotopologues. [1]
- Mass Fractionation Correction: Correct for instrumental mass fractionation using an exponential law. The  $^{186}\text{W}/^{183}\text{W}$  ratio (with a known value of 1.9859) is commonly used for this normalization.[1]
- Outlier Rejection: Apply a statistical outlier rejection (e.g., two-sigma) to the data cycles.[1]

## Data Presentation

The following tables summarize key quantitative data related to N-TIMS analysis of tungsten.

Table 1: Typical Instrumental Parameters and Performance

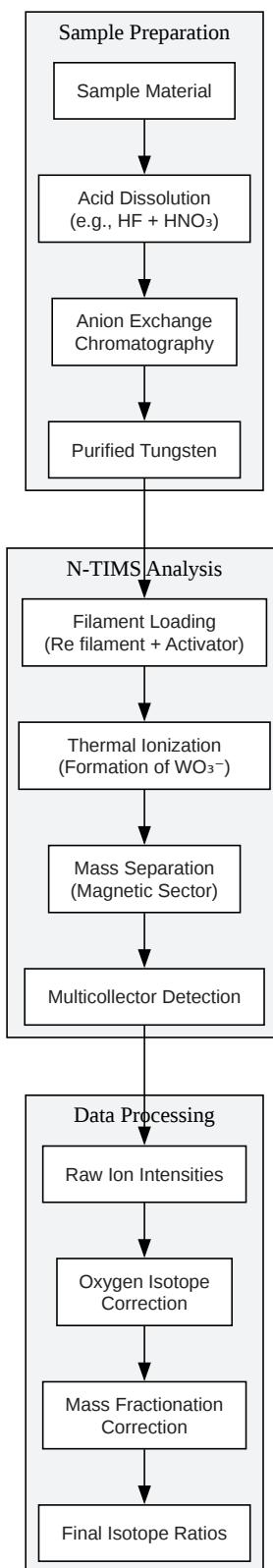
Parameter	Value	Reference
Instrument	Thermo Scientific™ Triton™ XT TIMS	[1]
Sample Load	0.3 - 1.25 µg W	[1]
Ionization Efficiency	~1% for 100 ng loads	[4]
Ion Species Measured	WO <sub>3</sub> <sup>-</sup>	[4][5]
Activator	La <sub>2</sub> O <sub>3</sub> or La + Gd	[1][4]
Filament Type	Single Rhenium (Re)	[1]
Analysis Time	~11 hours	[1]
Internal Precision (2 RSE)	2.1 - 2.6 ppm	[1]
External Precision (2 RSD)	1.8 - 2.1 ppm	[1]

Table 2: Tungsten Isotopes and Reference Ratios

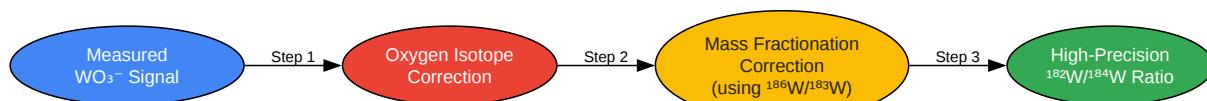
Isotope	Natural Abundance (%)	Reference Ratio	Value
<sup>180</sup> W	0.12	<sup>186</sup> W/ <sup>183</sup> W	1.9859[1]
<sup>182</sup> W	26.50	<sup>182</sup> W/ <sup>184</sup> W	~0.864860[1]
<sup>183</sup> W	14.31	<sup>186</sup> W/ <sup>184</sup> W	0.92767[11]
<sup>184</sup> W	30.64		
<sup>186</sup> W	28.43		

Natural abundances are approximate and can vary slightly.

## Visualizations

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Caption: Workflow for Tungsten Isotope Analysis by N-TIMS.



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Caption: Logical flow of data corrections in N-TIMS Tungsten analysis.

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